Dihydrofuro[3,4-d]pyrimidine vs. Etravirine: Wild-Type HIV-1 Antiviral Potency from Scaffold-Hopping Studies
The dihydrofuro[3,4-d]pyrimidine scaffold—of which 5H,7H-furo[3,4-d]pyrimidin-2-amine is the unsubstituted core—has been validated as a superior chemotype for HIV-1 NNRTI activity. In a direct scaffold-hopping comparison, compound 13c2 (bearing the dihydrofuro[3,4-d]pyrimidine core with a 2-amino-4-aryl substitution) showed an EC₅₀ of 1.6 ± 0.4 nM against wild-type HIV-1 (IIIB strain), representing a 3.2-fold improvement over the FDA-approved NNRTI etravirine (ETV; EC₅₀ = 5.1 ± 0.8 nM) [1]. Compound 13d1, also on the dihydrofuro core, achieved an EC₅₀ of 1.1 ± 0.5 nM—a 4.6-fold potency advantage. This translates into a selectivity index (SI = CC₅₀/EC₅₀) exceeding 156,250 for 13c2 and exceeding 208,333 for 13d1, indicating an exceptionally wide therapeutic window [1]. In contrast, compounds built on the tetrahydroquinazoline core (13e series) showed inferior potency against the resistant double-mutant strain RES056 (EC₅₀ = 66–667 nM vs. 25.8–41.6 nM for dihydrofuro[3,4-d]pyrimidines) [1].
| Evidence Dimension | Antiviral EC₅₀ against wild-type HIV-1 IIIB strain in MT-4 cells (MTT assay) |
|---|---|
| Target Compound Data | Dihydrofuro[3,4-d]pyrimidine scaffold derivatives: 13c2 EC₅₀ = 1.6 ± 0.4 nM; 13d1 EC₅₀ = 1.1 ± 0.5 nM; 13c4 EC₅₀ = 2.3 ± 0.2 nM [1] |
| Comparator Or Baseline | Etravirine (ETV, FDA-approved NNRTI): EC₅₀ = 5.1 ± 0.8 nM [1] |
| Quantified Difference | 13c2: 3.2-fold more potent than ETV; 13d1: 4.6-fold more potent; SI (13c2) > 156,250 vs. ETV SI > 889 |
| Conditions | MT-4 cell culture, HIV-1 IIIB (wild-type) infection, MTT cell viability readout, compounds tested in parallel [1] |
Why This Matters
This demonstrates that the dihydrofuro[3,4-d]pyrimidine core, when elaborated into 2-amino-4-aryl NNRTIs, provides a quantifiable antiviral potency advantage over a clinically approved standard-of-care, making the unsubstituted core scaffold (CAS 1648750-00-8) a strategically essential starting material for antiretroviral drug discovery programs targeting drug-resistant HIV-1.
- [1] Kang, D.; Zhang, H.; Wang, Z.; Zhao, T.; Ginex, T.; Luque, F.J.; Yang, Y.; Wu, G.; Feng, D.; Wei, F.; Zhang, J.; De Clercq, E.; Pannecouque, C.; Chen, C.H.; Lee, K.H.; Murugan, N.A.; Steitz, T.A.; Zhan, P.; Liu, X. Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties. J. Med. Chem. 2019, 62, 1484–1501. Table 2. View Source
